1-[3-(dimethylamino)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione
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Overview
Description
1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure that includes a pyrrole ring substituted with dimethylamino and diphenyl groups
Preparation Methods
The synthesis of 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-(dimethylamino)phenyl)-3,5-diphenylformazane with boron trifluoride diethyl etherate in the presence of triethylamine in a toluene medium, yielding the desired product in a 58% yield . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino and phenyl groups, using reagents like halogens or other electrophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and the treatment of depression and anxiety.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters like dopamine and serotonin, thereby exerting neuroprotective and antidepressant effects . The pathways involved include the stabilization of mitochondrial membranes and reduction of reactive oxygen species generation.
Comparison with Similar Compounds
Similar compounds to 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE include:
3-[4-(dimethylamino)phenyl]-1-phenylprop-2-en-1-ones: These compounds also contain the dimethylamino group and have been studied for their enzyme inhibitory properties.
1-(4-(dimethylamino)phenyl)-3,5-diphenylformazane: A precursor in the synthesis of the target compound.
3-[4-(dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea: Another structurally related compound with potential biological activities.
The uniqueness of 1-[3-(DIMETHYLAMINO)PHENYL]-3,4-DIPHENYL-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H20N2O2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)phenyl]-3,4-diphenylpyrrole-2,5-dione |
InChI |
InChI=1S/C24H20N2O2/c1-25(2)19-14-9-15-20(16-19)26-23(27)21(17-10-5-3-6-11-17)22(24(26)28)18-12-7-4-8-13-18/h3-16H,1-2H3 |
InChI Key |
KYVLWHAGKHWCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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